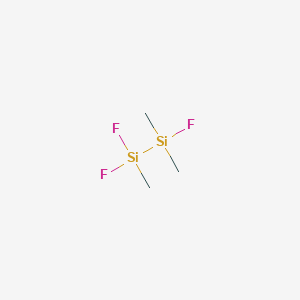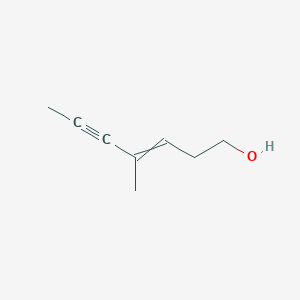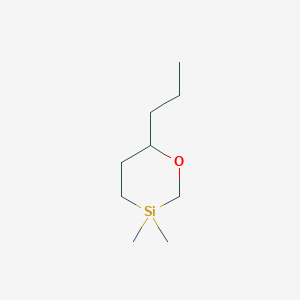
Erbium;indium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium and indium are two distinct elements that can form various compounds when combined. Erbium is a rare-earth metal belonging to the lanthanide series, known for its silvery-white appearance and stability in air . Indium, on the other hand, is a post-transition metal with a soft, malleable texture and a silvery-white color . When combined, erbium and indium can form compounds with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium and indium compounds can be synthesized using several methods. One common approach is the Pechini sol-gel method, which involves the preparation of nanopowders followed by spark plasma sintering (SPS) to form pellets . Another method involves radio frequency (RF) magnetron sputtering to deposit erbium-doped indium oxide films .
Industrial Production Methods: In industrial settings, erbium and indium compounds are often produced through metallothermic reduction and liquid-liquid solvent extraction. For example, erbium can be reduced from its anhydrous fluoride using calcium, while indium can be extracted from its ores through electrolysis and other refining processes .
Chemical Reactions Analysis
Types of Reactions: Erbium and indium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Erbium reacts with halogens to form compounds with colors ranging from pink to violet and combusts to form erbium(III) oxide . Indium, on the other hand, forms indium(III) complexes that emit Auger electrons, making them useful in various applications .
Common Reagents and Conditions: Common reagents used in the reactions of erbium and indium compounds include halogens, sulfuric acid, and ammonium fluoride. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of erbium and indium compounds include erbium(III) oxide, erbium(III) chloride, and indium(III) complexes. These products have various applications in fields such as optics, electronics, and medicine .
Scientific Research Applications
Erbium and indium compounds have numerous scientific research applications. In chemistry, they are used as dopants in materials to enhance their properties. For example, erbium-doped materials are used in quantum communication applications due to their spin-photon interfaces . In biology and medicine, indium(III) complexes are studied for their antimicrobial, anticancer, and bioimaging properties . Additionally, these compounds are used in industry for applications such as fiber-optic telecommunications and gas sensors .
Mechanism of Action
The mechanism of action of erbium and indium compounds involves their interaction with molecular targets and pathways. For instance, erbium-doped materials can serve as spin-photon interfaces, enabling long-distance quantum communication by facilitating the transfer of quantum information . Indium(III) complexes, on the other hand, exert their effects through the emission of Auger electrons, which can target specific cells or tissues in medical applications .
Comparison with Similar Compounds
Erbium and indium compounds can be compared with other similar compounds, such as those containing other rare-earth metals or post-transition metals. For example, erbium compounds are similar to those of holmium and thulium, which also belong to the lanthanide series and exhibit similar optical properties . Indium compounds can be compared to those of gallium and thallium, which share similar chemical properties and applications . The uniqueness of erbium and indium compounds lies in their specific optical and electronic properties, making them valuable in specialized applications such as quantum communication and medical imaging .
Properties
CAS No. |
12159-46-5 |
|---|---|
Molecular Formula |
ErIn |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
erbium;indium |
InChI |
InChI=1S/Er.In |
InChI Key |
GBIYOBDJCNPGDK-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


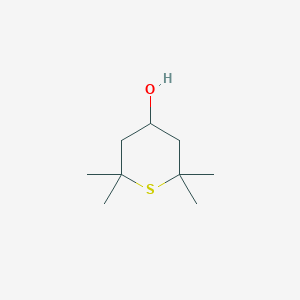
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
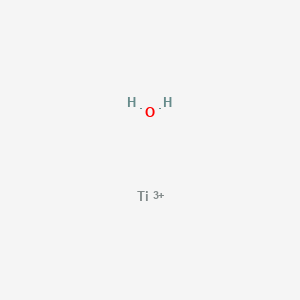
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

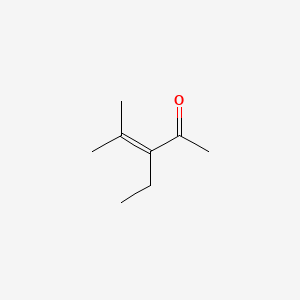

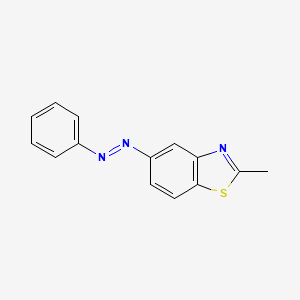
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
